2-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves multiple steps, including the formation of intermediate compounds. One common method involves the initial formation of thiohydrazonate, which undergoes intermolecular cyclization to yield the desired product . The reaction conditions typically involve the use of triethylamine as a base and solvents such as 1-methyl-2-pyrrolidinone .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can result in the formation of substituted derivatives of the original compound.
Scientific Research Applications
2-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 3,6-Diphenyl-2,5-dimethyl-1H-pyrrole
- 4,6-Dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidine
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
Molecular Formula |
C32H26N4O2S2 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
2-[3-[(4,6-dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C32H26N4O2S2/c1-20-17-22(21(2)34(20)31-27(19-33)25-15-9-10-16-28(25)40-31)18-26-29(37)35(23-11-5-3-6-12-23)32(39)36(30(26)38)24-13-7-4-8-14-24/h3-8,11-14,17-18H,9-10,15-16H2,1-2H3 |
InChI Key |
QMRNBYKQPFBUES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)C=C4C(=O)N(C(=S)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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